5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate
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Overview
Description
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a phenylpropan-2-yl group, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the alkylation of cyclohexanone with 2-phenylpropan-2-yl bromide in the presence of a strong base, followed by esterification with 2-oxopropanoic acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand enzyme-substrate interactions .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development and pharmacological studies .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The phenylpropan-2-yl group may contribute to the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Cyclohexyl 2-oxopropanoate: Similar in structure but lacks the phenylpropan-2-yl group.
2-Phenylpropan-2-yl cyclohexane: Similar in structure but lacks the ester functional group.
Methyl cyclohexyl ketone: Similar in structure but lacks the phenylpropan-2-yl group and ester functional group.
Uniqueness: 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate is unique due to the combination of its cyclohexane ring, phenylpropan-2-yl group, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88292-41-5 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-oxopropanoate |
InChI |
InChI=1S/C19H26O3/c1-13-10-11-16(17(12-13)22-18(21)14(2)20)19(3,4)15-8-6-5-7-9-15/h5-9,13,16-17H,10-12H2,1-4H3 |
InChI Key |
AKMVQTFFJPXWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=O)C)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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